molecular formula C16H19N5O3 B11218135 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Cat. No.: B11218135
M. Wt: 329.35 g/mol
InChI Key: CTDRDYBHBQFQKF-UHFFFAOYSA-N
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Description

2-(2-{[1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the 1-position of the pyrazole ring and a 2-(2-hydroxyethoxy)ethylamine group at the 4-position of the pyrimidine ring. Its structure combines a pyrazolo-pyrimidine core—a scaffold known for mimicking purine nucleotides—with a hydrophilic ethoxyethanol side chain, which may enhance solubility and bioavailability compared to simpler analogs .

  • Step 1: Condensation of substituted phenylhydrazines with nitriles or ketones to form the pyrazole ring .
  • Step 2: Cyclization with urea or thiourea derivatives to build the pyrimidine moiety .
  • Step 3: Functionalization at the 4-position via nucleophilic substitution or coupling reactions (e.g., introducing the ethoxyethanol group via alkylation or Mitsunobu reactions) .

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

2-[2-[[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C16H19N5O3/c1-23-13-4-2-12(3-5-13)21-16-14(10-20-21)15(18-11-19-16)17-6-8-24-9-7-22/h2-5,10-11,22H,6-9H2,1H3,(H,17,18,19)

InChI Key

CTDRDYBHBQFQKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-methoxyphenyl group and the ethoxyethanol moiety. Key reaction steps may include:

    Cyclization reactions: to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution reactions: to introduce the 4-methoxyphenyl group.

    Etherification reactions: to attach the ethoxyethanol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme involved in inflammatory responses . By inhibiting PI3Kδ, the compound can reduce the phosphorylation of downstream targets such as AKT, thereby modulating cellular signaling pathways and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound : 2-(2-{[1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol 4-Methoxyphenyl (1-position), 2-(2-hydroxyethoxy)ethylamine (4-position) ~370 (estimated) Hypothesized kinase inhibition (based on scaffold)
Ethanol,2-[methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]- (CAS 6266-71-3) Methyl (1-position), methylamino-ethanol (4-position) 235.28 Solubility enhancer; potential intermediate for PROTACs
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone-linked pyrazolo-pyrimidine 579.1 Anticancer activity (EGFR/ErbB2 inhibition)
2-((1-(2-Hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl)acetamide Hydroxyethyl (1-position), sulfanyl-acetamide (4-position) 432.52 Kinase inhibitor (JAK/STAT pathway)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Sulfonamide-chromenone hybrid 684.68 Dual kinase/proteasome targeting (PROTAC)

Key Observations

Substituent Impact on Solubility: The target compound’s 2-(2-hydroxyethoxy)ethylamine side chain likely improves aqueous solubility compared to methyl or chromenone-substituted analogs (e.g., CAS 6266-71-3 has lower molecular weight but lacks polar groups) . In contrast, sulfonamide or oxadiazole-containing derivatives (e.g., Example 52 in ) exhibit higher lipophilicity, favoring membrane permeability but requiring formulation aids.

Biological Activity Trends: Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with aromatic substituents (e.g., 4-methoxyphenyl) often target ATP-binding pockets in kinases, as seen in EGFR/ErbB2 inhibitors . PROTAC Applications: Compounds like CPR-14 () integrate pyrazolo-pyrimidine cores with E3 ligase-binding motifs (e.g., pomalidomide), enabling targeted protein degradation. The target compound’s ethoxyethanol chain could facilitate linker optimization in such designs.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization, similar to PROTAC derivatives (e.g., Example 33 in ), whereas simpler analogs (e.g., CAS 6266-71-3) are synthesized in fewer steps .

Table 2: Physicochemical Properties

Property Target Compound CAS 6266-71-3 Example 52
Melting Point (°C) Not reported Not reported 228–230
LogP ~1.5 (predicted) 0.9 3.8
Water Solubility High (due to -OH/-OCH3) Moderate Low

Biological Activity

The compound 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds recognized for their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : 302.34 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(COC(C)O)N(C1=NC=NC(=C1C=N2)NCCOC(C)O)

The primary mechanism of action for this compound is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Specifically, it targets CDK2/cyclin A2 complexes, essential for the transition from the G1 phase to the S phase of the cell cycle .

Antiproliferative Effects

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can effectively inhibit the proliferation of human breast cancer cells (MCF-7), biphenotypic B myelomonocytic leukemia cells (MV4-11), and chronic myeloid leukemia cells (K562) .

A comparative analysis of various derivatives revealed that modifications at specific positions could enhance or diminish their biological activity. For example, compounds with bulky substituents at the 4-position generally showed reduced antiproliferative effects compared to their unsubstituted counterparts .

Induction of Apoptosis

The compound has been noted for its ability to activate apoptotic pathways. In particular, it induces cleavage of poly(ADP-ribose) polymerase (PARP-1) and activates caspase-9, leading to programmed cell death . Additionally, it has been observed to reduce levels of proliferating cell nuclear antigen (PCNA), a protein associated with DNA replication .

Study 1: Antiproliferative Activity Evaluation

A study evaluated the antiproliferative activity of various pyrazolo[3,4-d]pyrimidine derivatives against three human cancer cell lines. The results indicated that compounds with a polar substituent at the 7-position exhibited significant activity by inducing apoptosis and reducing PCNA levels .

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BK56210.0
Compound CMV4-118.5

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's interaction with CDKs leads to cell cycle arrest in the G1 phase. This was demonstrated through flow cytometry analysis showing an increase in G1-phase cells upon treatment with the compound .

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